molecular formula C16H14N2O3 B10909575 Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B10909575
M. Wt: 282.29 g/mol
InChI Key: ZUZFHRGVYKSBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the isoxazole ring closure in functionalized pyridine derivatives . One common method involves the reaction of 5-amino-3-methylisoxazole with 1,3-electrophilic agents . Another approach includes the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with aniline followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted isoxazolo[5,4-b]pyridine derivatives.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen . This inhibition can lead to reduced levels of these hormones, which is beneficial in treating hormone-dependent cancers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cytochrome P450 CYP17 sets it apart from other similar compounds .

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

methyl 6-methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C16H14N2O3/c1-9-4-6-11(7-5-9)14-13-12(16(19)20-3)8-10(2)17-15(13)21-18-14/h4-8H,1-3H3

InChI Key

ZUZFHRGVYKSBNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3=NC(=CC(=C23)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.